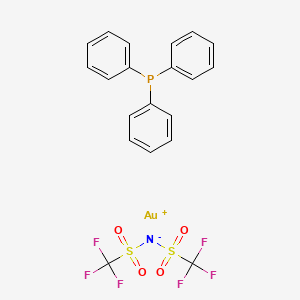
Bis(trifluorométhylsulfonyl)azanure ; or ; triphénylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is a complex compound that combines the unique properties of gold, triphenylphosphane, and bis(trifluoromethylsulfonyl)azanide. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Applications De Recherche Scientifique
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound’s gold center can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Gold compounds have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(I) chloride with triphenylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under certain conditions, leading to the formation of gold(III) complexes.
Reduction: The compound can be reduced back to gold(I) or even elemental gold under specific conditions.
Substitution: The triphenylphosphane ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to gold(III) complexes, while substitution reactions can yield a variety of gold(I) complexes with different ligands.
Mécanisme D'action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane involves the interaction of the gold center with various molecular targets. The gold atom can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethylsulfonyl)azanide;silver(1+);triphenylphosphane
- Bis(trifluoromethylsulfonyl)azanide;copper(1+);triphenylphosphane
- Bis(trifluoromethylsulfonyl)azanide;palladium(1+);triphenylphosphane
Uniqueness
What sets bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane apart from similar compounds is the unique properties of gold. Gold’s ability to form stable complexes and its relatively inert nature make it particularly useful in catalysis and biological applications. Additionally, the combination with bis(trifluoromethylsulfonyl)azanide and triphenylphosphane enhances its solubility and reactivity, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
866395-16-6 |
|---|---|
Formule moléculaire |
C20H15AuF6NO4PS2 |
Poids moléculaire |
739.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |
Clé InChI |
GJWZOHAPYGHXHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















